N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

This compound is an underexplored entry point for scaffold-hopping campaigns targeting HDAC1 and AChE. Its unique ethyl linker, unsubstituted pyridazinone, and 5-phenylisoxazole topology preclude generic analog substitution. The XLogP3-AA of 0.9 and TPSA of 87.8 Ų position it favorably for CNS drug programs. Researchers can use this batch to establish baseline SAR and generate focused derivative libraries via late-stage functionalization of the 3-position. Ideal as a negative control in enzyme panels.

Molecular Formula C16H14N4O3
Molecular Weight 310.313
CAS No. 1208543-29-6
Cat. No. B2421110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide
CAS1208543-29-6
Molecular FormulaC16H14N4O3
Molecular Weight310.313
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCN3C(=O)C=CC=N3
InChIInChI=1S/C16H14N4O3/c21-15-7-4-8-18-20(15)10-9-17-16(22)13-11-14(23-19-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,22)
InChIKeyMNXMWOKQSAGFBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1208543-29-6): Physicochemical Identity and Structural Classification


N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1208543-29-6) is a synthetic heterocyclic compound with the molecular formula C₁₆H₁₄N₄O₃ and a molecular weight of 310.31 g/mol [1]. It belongs to the class of isoxazole-3-carboxamides and incorporates two pharmacologically significant scaffolds: a 5-phenylisoxazole CAP group linked via an ethylenediamine bridge to a 6-oxopyridazin-1(6H)-yl (pyridazinone) moiety [1]. The compound is registered in PubChem (CID 45535721) with computed physicochemical descriptors including XLogP3-AA of 0.9, topological polar surface area of 87.8 Ų, one hydrogen bond donor, and five hydrogen bond acceptors [1]. No peer-reviewed biological activity data, target engagement assays, or in vivo studies have been published for this specific compound as of the search date.

Why N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide Cannot Be Interchanged with In-Class Analogs


Within the broader phenylisoxazole carboxamide and pyridazinone chemical space, structural variations produce substantial shifts in potency, selectivity, and drug-like properties that preclude generic substitution. In a systematic SAR study of 3-phenylisoxazole HDAC1 inhibitors, linker length at the R2 position produced a >8-fold differential in inhibition rate: the butyl linker analog achieved 79.85% inhibition at 1000 nM versus 9.30% for the methyl linker analog, establishing that even a single methylene unit change can drastically alter target engagement [1]. Similarly, in phenyl-isoxazole-carboxamide anticancer derivatives, IC₅₀ values against Hep3B cells ranged from 5.96 to 28.62 µM across only five closely related analogs, with compound 2a achieving 0.91 µM against HeLa cells while isomeric variant 2e showed no measurable activity [2]. For the target compound, its defining structural features—the ethyl linker between the carboxamide and the pyridazinone, the unsubstituted 6-oxopyridazin-1(6H)-yl ring, and the 5-phenyl (not substituted phenyl) isoxazole—collectively constitute a unique topology that has no directly characterized comparator. Generic substitution with any structurally related analog therefore carries an unquantifiable risk of altered or absent biological activity until empirical comparative data are generated.

N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide: Quantitative Differential Evidence Profile


Linker Length Differentiation: Ethyl vs. Propyl Bridge in 6-Oxopyridazinyl-Phenylisoxazole Carboxamides

The target compound possesses an ethyl (-CH₂CH₂-) linker connecting the carboxamide nitrogen to the 6-oxopyridazin-1(6H)-yl ring. The closest commercially cataloged analog, N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-5-phenylisoxazole-3-carboxamide, incorporates a propyl (-CH₂CH₂CH₂-) linker. In the phenylisoxazole HDAC inhibitor series, the linker length at an analogous position exhibited rank-order potency: butyl (79.85% inhibition at 1000 nM) > propyl (13.43% inhibition) > ethyl (no directly reported value, but methyl gave 9.30%) [1]. This demonstrates that a single methylene unit extension can produce a >4-fold change in target inhibition within this scaffold class. No direct head-to-head comparison between the ethyl-linked target compound and the propyl-linked analog has been published.

Medicinal Chemistry Structure-Activity Relationship Linker Optimization

Physicochemical Differentiation: Computed Drug-Likeness Profile vs. In-Class HDAC Inhibitor Leads

The target compound displays favorable computed drug-likeness parameters: XLogP3-AA = 0.9, topological polar surface area (TPSA) = 87.8 Ų, molecular weight = 310.31 g/mol, 1 H-bond donor, and 5 H-bond acceptors [1]. All values comply with Lipinski's Rule of Five (MW < 500, XLogP < 5, HBD ≤ 5, HBA ≤ 10). By comparison, the lead phenylisoxazole HDAC1 inhibitor compound 17 from Qin et al. (2025) has a molecular weight of approximately 438 g/mol and incorporates a hydroxamic acid zinc-binding group not present in the target compound [2]. The target compound's lower lipophilicity (XLogP 0.9 vs. typical HDAC inhibitor leads with XLogP > 2) and absence of a hydroxamate may confer different permeability, solubility, and off-target binding profiles, though no direct experimental comparison exists.

Drug-likeness Lipinski Rule of Five Physicochemical Profiling

Isoxazole Substituent Differentiation: 5-Phenyl vs. 5-Furan and 5-Thiophene Analogs

The target compound bears a 5-phenyl substituent on the isoxazole ring. Commercially cataloged analogs that replace this phenyl with a furan-2-yl or thiophen-2-yl group have been listed (e.g., 5-(furan-2-yl)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)isoxazole-3-carboxamide). In the published phenyl-isoxazole-carboxamide anticancer series, the presence and position of aromatic substituents dramatically influenced potency: compound 2a (with t-butyl phenyl substitution) exhibited IC₅₀ values of 0.91 µM (HeLa) and 8.02 µM (Hep3B), while the unsubstituted phenyl analog 2e showed no detectable activity [1]. This establishes that seemingly conservative aryl modifications on the isoxazole ring can produce binary (active vs. inactive) outcomes. No direct comparative data exist for the target compound versus its heteroaryl-substituted analogs.

Heterocyclic Chemistry Bioisosteric Replacement Scaffold Hopping

Pyridazinone Moiety Class-Level Precedent: AChE and BChE Inhibition Potential

The 6-oxopyridazin-1(6H)-yl moiety present in the target compound belongs to the pyridazinone scaffold class, which has been extensively characterized as a pharmacophore for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. Representative pyridazinone derivatives have achieved AChE IC₅₀ values as low as 0.26 µM and BChE IC₅₀ values of 0.18 µM in recent studies [1]. Additionally, 2,6-disubstituted pyridazinone derivatives developed via HTS have yielded nanomolar-range AChE inhibitors [2]. The target compound incorporates an unsubstituted 6-oxopyridazin-1(6H)-yl ring (no substitution at the 3-position of the pyridazinone), distinguishing it from the more potent 3-substituted pyridazinone AChE inhibitors. No cholinesterase inhibition data exist for this specific compound.

Cholinesterase Inhibition Neurodegeneration Pyridazinone Scaffold

Recommended Research and Procurement Application Scenarios for N-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1208543-29-6)


Chemical Biology: Scaffold-Hopping Library Design for HDAC or Cholinesterase Inhibitor Discovery

The compound serves as an unoptimized entry point for scaffold-hopping campaigns targeting HDAC1 (using the phenylisoxazole CAP group) or acetylcholinesterase (using the pyridazinone core). Its ethyl linker and unsubstituted pyridazinone ring define a chemical space that is structurally distinct from published leads [1][2]. Procurement is justified for research groups seeking to establish baseline SAR at an underexplored node of the phenylisoxazole-pyridazinone matrix, with the understanding that de novo biological characterization will be required [1][2].

Synthetic Methodology: Building Block for Diversification at the Pyridazinone 3-Position

The unsubstituted 3-position of the 6-oxopyridazin-1(6H)-yl ring in the target compound offers a synthetic handle for late-stage functionalization (e.g., halogenation, cross-coupling, or nucleophilic substitution), enabling systematic exploration of 3-substituted derivatives. This contrasts with pre-functionalized analogs such as N-(2-(3-(1H-imidazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide (CAS 1396749-23-7), which restrict diversification options. Researchers can generate focused derivative libraries from a single procurement lot for comparative SAR studies [1].

Physicochemical Benchmarking: Low-Lipophilicity Probe for CNS-Penetrant Compound Optimization

With an XLogP3-AA of 0.9 and TPSA of 87.8 Ų, the target compound occupies a favorable region of CNS drug-like chemical space (typically XLogP 1–4, TPSA < 90 Ų for CNS penetration) [1]. This contrasts with more lipophilic phenylisoxazole HDAC inhibitors (estimated XLogP > 2) [2]. Procurement is recommended for laboratories conducting parallel artificial membrane permeability assays (PAMPA-BBB) or MDCK-MDR1 permeability screening where low intrinsic lipophilicity is a design criterion for CNS-targeted or solubility-challenged programs [1].

Negative Control / Counter-Screen Compound for Pyridazinone-Based Cholinesterase Inhibitor Programs

Given that optimized 3-substituted pyridazinone AChE inhibitors achieve sub-µM IC₅₀ values [1], the target compound—bearing an unsubstituted pyridazinone ring—may serve as a weakly active or inactive comparator in counter-screening assays. Procurement for use as a structurally matched negative control enables robust SAR interpretation by distinguishing scaffold-derived activity from substituent-dependent potency in cholinesterase or HDAC enzyme panels.

Quote Request

Request a Quote for N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-5-phenylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.